molecular formula C8H12N4O5 B1680618 Ribavirin CAS No. 36791-04-5

Ribavirin

Número de catálogo: B1680618
Número CAS: 36791-04-5
Peso molecular: 244.20 g/mol
Clave InChI: IWUCXVSUMQZMFG-AFCXAGJDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide) is a synthetic nucleoside analogue with broad-spectrum antiviral activity against several RNA and DNA viruses . First synthesized in 1970, it is a cornerstone agent in virology research, particularly for the study of chronic Hepatitis C virus (HCV) and respiratory syncytial virus (RSV) . Its structure features a guanosine-like base and a ribose sugar, allowing it to preferentially participate in RNA-related metabolic pathways . In research applications, this compound is primarily used to investigate viral replication mechanisms and therapeutic strategies. It has proven essential in studies of HCV, where it is used in combination with other agents to prevent viral relapse and improve sustained virological response rates . It also serves as a critical tool for studying severe respiratory syncytial virus (RSV) infections and certain viral hemorrhagic fevers, such as Lassa fever and Crimean-Congo hemorrhagic fever . Beyond virology, emerging research explores its potential role in oncology, specifically in targeting the eukaryotic translation initiation factor eIF4E in cancers like acute myeloid leukemia (AML) . The antiviral mechanism of action of this compound is complex and multifaceted, not relying on a single pathway . As a prodrug, it is metabolized intracellularly into this compound monophosphate (RMP) and the active this compound triphosphate (RTP) form . Its research value lies in the study of several concurrent mechanisms: 1) Viral Mutagenesis: RTP can be incorporated into nascent viral RNA by RNA-dependent RNA polymerases, acting as an analog for both adenosine and guanosine. This leads to lethal mutagenesis, pushing viral replication beyond the error catastrophe threshold . 2) Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): this compound monophosphate inhibits the cellular enzyme IMPDH, a key enzyme in the de novo synthesis of guanine nucleotides. This inhibition depletes intracellular GTP pools, which are essential for viral RNA synthesis . 3) Direct Inhibition of Viral Polymerase: RTP can directly inhibit the RNA-dependent RNA polymerase of certain viruses, such as HCV NS5B and influenza virus, thereby halting viral replication . 4) Immunomodulation: Research indicates this compound may modulate the host immune response by promoting a T-helper 1 (Th1) bias, which can be beneficial in clearing viral infections . This product is intended For Research Use Only . It is not for diagnostic or therapeutic use in humans or animals. Please note that this compound is known to cause teratogenic and embryocidal effects and hemolytic anemia in clinical settings, and appropriate safety procedures must be followed when handling this compound .

Propiedades

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUCXVSUMQZMFG-AFCXAGJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5
Record name RIBAVIRIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20994
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023557
Record name Ribavirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ribavirin is a white powder. Exists in two polymorphic forms. (NTP, 1992), Solid
Record name RIBAVIRIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20994
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ribavirin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014949
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Water-soluble, Slightly soluble in alcohol., In water, 142 mg/mL at 25 °C, 3.32e+01 g/L
Record name RIBAVIRIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20994
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ribavirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RIBAVIRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6513
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ribavirin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014949
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Colorless, White crystalline powder

CAS No.

36791-04-5
Record name RIBAVIRIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20994
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ribavirin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36791-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribavirin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036791045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribavirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ribavirin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ribavirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ribavirin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIBAVIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49717AWG6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RIBAVIRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6513
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ribavirin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014949
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

345 to 349 °F (NTP, 1992), 174-176 °C, 166-168 °C (aq ethanol); 174-176 °C (ethanol)., 174 - 176 °C
Record name RIBAVIRIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20994
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ribavirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RIBAVIRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6513
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ribavirin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014949
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Métodos De Preparación

Chemical Synthesis of Ribavirin

Glycosylation of 3-Substituted Triazoles

The industrial-scale synthesis of this compound, particularly its L-isomer (Levovirin), relies on glycosylation reactions between 3-substituted triazoles and protected ribofuranose derivatives. As detailed in US7285660B2, the process begins with a triazole compound (I) bearing a leaving group (e.g., carbomethoxy) reacting with a protected L-ribofuranose (II) in the presence of a Lewis acid, typically tin tetrachloride (SnCl₄). Key steps include:

  • Lewis Acid Catalysis : SnCl₄ facilitates the coupling at temperatures maintained below 20°C during addition, followed by reflux to completion.
  • Intermediate Isolation : The crude product (III) is precipitated using co-solvents like toluene and isolated via filtration without requiring purification.
  • Deprotection and Ammonolysis : The acetyl-protected intermediate undergoes alcoholysis with methanol/sodium methoxide, followed by ammonolysis under 1.9–2.5 atm pressure to yield this compound.

This method avoids silylation steps common in earlier approaches, streamlining production and improving yields (>99.5% purity by HPLC).

Table 1: Key Reaction Conditions for this compound Synthesis
Parameter Condition Source
Lewis Acid SnCl₄
Temperature (Coupling) <20°C during addition; reflux after
Ammonolysis Pressure 1.9–2.5 atm
Final Purity (HPLC) 99.5%

Alternative Fusion Method

Early this compound syntheses employed a fusion reaction at 160–165°C between 3-carbomethoxytriazole and tetra-acetylribose, catalyzed by bis(p-nitrophenyl)phosphate. While effective, this method’s harsh conditions and lower yields (∼70%) limit its industrial applicability compared to Lewis acid-catalyzed glycosylation.

Bioproduction Using Microbial Biotransformation

Escherichia coli ATCC 12407 as a Biocatalyst

Green bioproduction methods leverage Escherichia coli ATCC 12407 to convert this compound precursors into the active compound. Optimized parameters include:

  • Biocatalyst Load : 1 × 10¹⁰ CFU at stationary growth phase.
  • Temperature : 30°C, achieving 86% conversion yields.
  • Immobilization : Agarose-entrapped cells retain >80% activity after 270 hours and 4 months of storage, enabling reusable batch or packed-bed reactors.

Reactor Scalability

  • Batch Reactors : Produce 3.4 mg this compound per cycle.
  • Packed-Bed Reactors : Enhance output to 5.6 mg via continuous flow, minimizing shear stress on immobilized cells.
    This approach reduces solvent waste and aligns with sustainable pharmaceutical manufacturing trends.

Crystallization and Polymorph Control

Polymorph Synthesis

This compound exists in multiple crystalline forms, with Form I (thermodynamically stable) and Form II (kinetically favored) being predominant. Preparation methods include:

  • Form I : Heating amorphous this compound at 100°C for 2 hours.
  • DMSO Solvate : Dissolving this compound in dimethyl sulfoxide (DMSO) followed by ethyl acetate antisolvent addition.
Table 2: this compound Polymorph Characteristics
Polymorph Preparation Method LFRS Bands (cm⁻¹) Source
Form I Thermal recrystallization (100°C) 66, 73, 100, 133
Form II Commercial standard 107, 118, 144
DMSO Solvate Antisolvent crystallization (DMSO/EtOAc) 71, 106, 139

Amorphous Phase Dynamics

Amorphous this compound, generated by rapid solvent evaporation, serves as an intermediate for controlled crystallization. Low-frequency Raman spectroscopy (LFRS) confirms the absence of crystalline bands, enabling real-time monitoring during polymorph transitions.

Analytical and Quality Control Methods

High-Performance Liquid Chromatography (HPLC)

HPLC assays validate this compound purity and quantify phosphorylated metabolites in biological matrices. A validated protocol involves:

  • Sample Prep : PBA cartridge extraction with ammonium acetate (pH 8.5) and formic acid elution.
  • Mobile Phase : 250 mM ammonium acetate/acetonitrile (95:5) at 1.0 mL/min.
    This method achieves >98% recovery, critical for pharmacokinetic studies.

Emerging Synthetic Analogues

C-Methylated this compound Analogues

Recent advances involve indium-mediated alkynylation and 1,3-dipolar cycloaddition to synthesize 2’-methyl-C-nucleosides. These analogues, while experimental, retain antiviral activity and demonstrate enhanced metabolic stability.

Aplicaciones Científicas De Investigación

Chronic Hepatitis C Virus Infection

Ribavirin is primarily used in combination with other antiviral agents for treating chronic hepatitis C virus infection. Its inclusion in treatment regimens has been shown to improve sustained virologic response rates and reduce relapse rates. The combination therapy typically involves this compound with interferon or direct-acting antivirals like sofosbuvir .

Table 1: Efficacy of this compound in Chronic Hepatitis C Treatment

Treatment RegimenSustained Virologic Response (SVR) Rate (%)Relapse Rate (%)
This compound + Interferon50-7010-20
This compound + Sofosbuvir90+<5

Respiratory Syncytial Virus Infection

This compound is indicated for treating severe respiratory syncytial virus infections, particularly in pediatric patients. It can be administered through aerosolized forms or intravenously, demonstrating efficacy in reducing disease severity and mortality rates among high-risk populations, such as immunocompromised individuals .

Table 2: Outcomes of this compound Treatment for Respiratory Syncytial Virus

Study TypePatient PopulationMortality Reduction (%)Improvement Rate (%)
Prospective TrialsPediatric Patients30-5060-80
Retrospective StudiesAdult Transplant Recipients20-4050-70

Other Viral Infections

Recent studies have explored this compound's efficacy against various other viral infections:

  • Influenza : While not routinely used for influenza, this compound has shown potential benefits in specific cases, particularly in patients with severe disease or those infected with resistant strains .
  • COVID-19 : Investigations into the use of this compound for COVID-19 treatment have yielded mixed results. A study indicated that this compound combined with interferon beta and lopinavir/ritonavir improved clinical outcomes compared to control treatments . However, robust evidence supporting its routine use remains limited.
  • Type 1 Diabetes : Emerging research suggests this compound may preserve residual insulin production in children with new-onset type 1 diabetes when used alongside other antivirals like pleconaril .

Case Study 1: Chronic Hepatitis C Treatment

A cohort study involving patients with chronic hepatitis C demonstrated that those receiving this compound alongside direct-acting antivirals had significantly higher SVR rates compared to those on direct-acting antivirals alone (85% vs. 60%) over a treatment period of 12 weeks.

Case Study 2: Respiratory Syncytial Virus

In a clinical trial involving immunocompromised patients suffering from severe respiratory syncytial virus infections, treatment with aerosolized this compound resulted in a significant reduction in hospital stay duration and improved clinical outcomes compared to standard care.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Tiazofurin

Tiazofurin, a structural analog of ribavirin, inhibits IMPDH by converting to its active metabolite tiazofurin adenine dinucleotide (TAD). Unlike this compound, which primarily targets eIF4E (a cap-binding protein involved in oncogenic mRNA export), tiazofurin shows negligible inhibition of eIF4E-mediated processes at 1 μM .

  • Clinical Implications :
    • Tiazofurin causes significant toxicity (e.g., neurotoxicity), limiting its use in blast-crisis chronic myeloid leukemia (CML) .
    • Synergy: this compound and tiazofurin combined inhibit cell growth and experimental autoimmune encephalomyelitis, suggesting complementary pathways .

5-Azacytidine

This compound shares structural similarities with 5-azacytidine, a DNA methyltransferase (DNMT) inhibitor. Both induce hypomethylation of the ESR1 promoter in breast cancer cells, restoring estrogen receptor expression and tamoxifen sensitivity. However, this compound acts via S-adenosylhomocysteine (SAH) hydrolase inhibition, while 5-azacytidine directly inhibits DNMT .

DZNep (3-Deazaneplanocin A)

This compound and DZNep (an EZH2 histone methyltransferase inhibitor) exhibit three-dimensional structural overlap, particularly in their triazole-carboxamide and pentose/cyclopentenyl moieties (Fig. 2A–B ).

Functional Comparison with RdRp Inhibitors

This compound’s efficacy as an RdRp inhibitor is context-dependent. In silico studies comparing its binding affinity with other nucleoside analogs (Table 1) reveal:

Compound Target RdRp (PDB ID) Binding Energy (kcal/mol) Classification
This compound 5'-triphosphate 1jd0, 4qj0, 4qjw -7.2 to -7.9 Miscellaneous nucleoside
Favipiravir triphosphate 7AAP -8.1 Pyrimidine nucleoside
Remdesivir 7AAP -9.4 Purine nucleoside

This compound’s weaker binding energy (-7.9 kcal/mol) compared to remdesivir (-9.4 kcal/mol) correlates with its lower efficacy against SARS-CoV-2 in vitro .

Pharmacokinetic and ADMET Comparisons

This compound shares poor intestinal absorption (≤30%) with newer purine derivatives (Table 2), necessitating nanoformulation for improved bioavailability .

Parameter This compound Purine Derivative 4a
BBB Penetration Low (Stage 4) Low (Stage 4)
Hepatotoxicity Low Moderate (Probability: 0.6)
Plasma Protein Binding 0% 0%

Clinical Efficacy Comparisons

HCV Therapy: this compound vs. Direct-Acting Antivirals (DAAs)

In a randomized trial, this compound + interferon-α normalized serum ALT in 35% of HCV patients but failed to reduce HCV RNA long-term, unlike DAAs (e.g., sofosbuvir), which achieve >95% sustained virologic response .

SARS-CoV-2: this compound vs. Placebo

1 ).

Crimean-Congo Hemorrhagic Fever (CCHF)

Meta-analysis of 44 this compound-treated vs.

Actividad Biológica

Ribavirin is a synthetic nucleoside analogue with broad-spectrum antiviral activity against various RNA and DNA viruses. Its mechanisms of action are complex, involving direct inhibition of viral replication and indirect modulation of the host's immune response. This article explores the biological activity of this compound, including its mechanisms, efficacy in clinical settings, and relevant case studies.

This compound exhibits several mechanisms through which it exerts its antiviral effects:

  • Inhibition of Viral Polymerases : this compound triphosphate (RTP) inhibits viral RNA-dependent RNA polymerase (RdRp), preventing the synthesis of viral RNA. This action is crucial in reducing viral replication rates by causing premature termination of RNA synthesis and increasing mutation rates, leading to "error catastrophe" in viral populations .
  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) : this compound mimics inosine 5′-monophosphate and acts as a competitive inhibitor of IMPDH, leading to decreased intracellular levels of guanosine triphosphate (GTP). This depletion hampers viral protein synthesis and replication .
  • Immunomodulatory Effects : this compound enhances the Th1 immune response while suppressing Th2 responses, promoting a more effective antiviral environment. It increases the expression of interferon-related genes, which play a vital role in antiviral immunity .
  • Interference with Viral RNA Capping : this compound disrupts the capping of viral mRNA by interfering with guanylyltransferase and methyltransferase activities, essential for mRNA stability and translation .
  • Lethal Mutagenesis : By incorporating into viral RNA, this compound increases mutation rates that can lead to the production of non-viable virions, effectively reducing the overall viral load .

Efficacy in Clinical Settings

This compound has been studied extensively for its efficacy against various viral infections, including hepatitis C virus (HCV), respiratory syncytial virus (RSV), and Lassa fever.

Case Studies and Clinical Trials

  • Hepatitis C Virus (HCV) : In combination with pegylated interferon, this compound has shown significant efficacy in treating chronic HCV infections. Studies indicate that this combination therapy can lead to sustained virological response rates exceeding 50% in treatment-naive patients .
  • Lassa Fever : The use of this compound has been controversial in Lassa fever treatment. A pivotal study reported a decrease in mortality from 55% to 5% when administered within six days of symptom onset. However, subsequent analyses revealed mixed results regarding its effectiveness, with some studies indicating higher mortality rates among certain patient subgroups .
  • Respiratory Syncytial Virus (RSV) : this compound is utilized in severe RSV cases, particularly in immunocompromised patients. While its use remains debated due to variable efficacy and potential side effects, it is still considered a treatment option in specific clinical scenarios .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound's biological activity:

Study/TrialVirus TypeKey FindingsOutcome
McCormick et al.Lassa FeverEarly treatment significantly reduced mortality ratesOR 0.88 [95% CI 0.81–0.95]
HCV Treatment StudyHepatitis CCombination therapy leads to high sustained virological response>50% success rate
RSV Treatment StudyRespiratory Syncytial VirusEfficacy debated; used in severe casesVariable outcomes
This compound Mechanism StudyVarious VirusesMultiple mechanisms identified including mutagenesisSupports broad-spectrum antiviral activity

Q & A

Q. What are the primary mechanisms of Ribavirin's antiviral activity, and how are they experimentally validated?

this compound inhibits viral RNA synthesis by mimicking purine nucleotides, disrupting RNA-dependent RNA polymerase activity. Its triphosphate form incorporates into viral RNA, causing lethal mutagenesis . In SARS-CoV-2, this compound downregulates TMPRSS2 expression (critical for viral entry) by reducing mRNA levels by ~40% after 24 hours and 60% after 48 hours in Vero E6 cells, validated via qRT-PCR and flow cytometry (p<0.05) . Standard protocols include viral load quantification (e.g., RT-qPCR) and protein expression assays (e.g., Western blot) to confirm mechanistic pathways.

Q. What experimental models are optimal for studying this compound's antiviral efficacy?

In vitro models like Vero E6 (kidney epithelial) and Caco-2 (colorectal adenocarcinoma) cells are widely used due to high ACE2/TMPRSS2 expression, enabling SARS-CoV-2 entry studies . In vivo models include murine hepatitis virus (MHV) or Punta Toro virus-infected mice, where this compound reduces viral titers by >90% at 50 mg/kg/day . For chronic hepatitis C, humanized liver chimeric mice or clinical isolates with genotype-specific HCV replicons are preferred .

Q. What standardized protocols assess this compound's pharmacokinetics in preclinical studies?

Pharmacokinetic parameters (e.g., Cmax, AUC, half-life) are measured via LC-MS/MS in plasma/tissue homogenates. Dose-ranging studies in rodents (10–100 mg/kg, oral/i.p.) show dose-dependent bioavailability. Metabolic profiling identifies active derivatives like this compound monophosphate, critical for sustained antiviral activity . Protocols should adhere to FDA/EMA guidelines for interspecies scaling and toxicity thresholds (e.g., hemolytic anemia risk at >1,200 mg/day in humans) .

Advanced Research Questions

Q. How can contradictory findings on this compound's efficacy across viral models be systematically resolved?

Discrepancies (e.g., high efficacy against HCV vs. limited SARS-CoV-2 activity) arise from viral polymerase fidelity and host metabolic variability. A meta-analysis framework comparing IC50 values across studies (e.g., HCV: 10–50 µM; SARS-CoV-2: >100 µM) identifies context-dependent factors like viral entry pathways . Mechanistic studies using isogenic viral mutants (e.g., polymerase error-prone variants) clarify resistance mechanisms. Bayesian hierarchical models adjust for inter-study heterogeneity in dosing and endpoint definitions .

Q. What methodological innovations address this compound synthesis challenges (yield, eco-toxicity)?

Traditional chemical synthesis (purine nucleoside phosphoramidite route) has low yields (<30%) and toxic byproducts . Enzyme-mediated synthesis using Brevibacterium spp. with overexpressed purine nucleoside phosphorylase (PNP) improves yields (~60%) and reduces solvent waste. Directed evolution of PNP for broader substrate specificity (e.g., 2H-1,2,4-triazole-3-carboxamide) further optimizes biosynthesis. Life-cycle assessment (LCA) metrics quantify ecological impact, guiding green chemistry prioritization .

Q. How can combination therapies with this compound be rigorously evaluated for synergistic effects?

Factorial design studies (e.g., interferon-alfa-2b + this compound vs. monotherapy) assess synergy via Loewe additivity or Bliss independence models. In HCV, combination therapy increases sustained virologic response (SVR) from 6% (interferon alone) to 38% (48-week combination) (p<0.001) . For SARS-CoV-2, high-throughput screening identifies adjuvant drugs (e.g., remdesivir) that lower this compound's effective concentration. Systems pharmacology models integrate host-virus interaction networks to predict optimal dosing schedules .

Q. What strategies mitigate this compound resistance in viral quasispecies populations?

Resistance arises via RNA polymerase mutations (e.g., G64S in HCV NS5B). Deep sequencing of viral populations pre/post-treatment identifies minority variants (<1% frequency). In silico docking studies predict this compound-triphosphate binding affinity to mutant polymerases. Combination with mutagenic agents (e.g., favipiravir) amplifies error catastrophe, collapsing quasispecies diversity. Evolutionary trajectory analysis quantifies resistance risk under varying selective pressures .

Methodological Guidance

  • Experimental Design : Use randomized block designs for in vivo studies to control for inter-individual variability. For in vitro assays, include multiplicity of infection (MOI) standardization and sham-treated controls .
  • Data Interpretation : Apply Benjamini-Hochberg correction for high-throughput data (e.g., RNA-seq) to reduce false discovery rates. Report effect sizes (Cohen’s d) alongside p-values .
  • Reproducibility : Adhere to ARRIVE guidelines for preclinical studies. Share raw data (e.g., flow cytometry FCS files) and analysis scripts via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ribavirin
Reactant of Route 2
Ribavirin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.